Cas no 844885-35-4 (3,4-Dichloro-3',5'-dimethylbenzophenone)

3,4-Dichloro-3',5'-dimethylbenzophenone is a substituted benzophenone derivative characterized by its dichloro and dimethyl functional groups, which enhance its reactivity and utility in organic synthesis. This compound is particularly valued for its role as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of electron-withdrawing chlorine atoms and electron-donating methyl groups on the aromatic rings contributes to its versatility in cross-coupling reactions and other transformations. Its well-defined structure and stability under various conditions make it a reliable building block for complex molecular architectures. The compound is typically supplied in high purity to ensure consistent performance in synthetic applications.
3,4-Dichloro-3',5'-dimethylbenzophenone structure
844885-35-4 structure
Product Name:3,4-Dichloro-3',5'-dimethylbenzophenone
CAS No:844885-35-4
MF:C15H12Cl2O
MW:279.161182403564
CID:873883
PubChem ID:2758091
Update Time:2025-11-01

3,4-Dichloro-3',5'-dimethylbenzophenone Chemical and Physical Properties

Names and Identifiers

    • (3,4-dichlorophenyl)(3,5-dimethylphenyl)methanone
    • (3,4-dichlorophenyl)-(3,5-dimethylphenyl)methanone
    • 3,4-Dichloro-3',5'-diMethylbenzophenone
    • MFCD06201549
    • AKOS009376781
    • (3,4-Dichloro-phenyl)-(3,5-dimethyl-phenyl)-methanone
    • 844885-35-4
    • DTXSID80374170
    • 3,4-Dichloro-3',5'-dimethylbenzophenone
    • MDL: MFCD06201549
    • Inchi: 1S/C15H12Cl2O/c1-9-5-10(2)7-12(6-9)15(18)11-3-4-13(16)14(17)8-11/h3-8H,1-2H3
    • InChI Key: RDVPVZVOVOIJLF-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(C1C=C(C)C=C(C)C=1)=O)Cl

Computed Properties

  • Exact Mass: 278.02700
  • Monoisotopic Mass: 278.0265204g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 4.84120

3,4-Dichloro-3',5'-dimethylbenzophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

3,4-Dichloro-3',5'-dimethylbenzophenone Pricemore >>

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Additional information on 3,4-Dichloro-3',5'-dimethylbenzophenone

Introduction to 3,4-Dichloro-3',5'-dimethylbenzophenone (CAS No. 844885-35-4)

3,4-Dichloro-3',5'-dimethylbenzophenone, identified by the Chemical Abstracts Service Number (CAS No.) 844885-35-4, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This benzophenone derivative, characterized by its dichloro and dimethyl substitution patterns, exhibits unique structural and functional properties that make it a valuable intermediate in various synthetic applications.

The compound belongs to the benzophenone family, a class of molecules widely studied for their photochemical and pharmacological activities. The presence of chlorine atoms at the 3 and 4 positions, along with methyl groups at the 3' and 5' positions, imparts distinct reactivity and electronic characteristics to 3,4-Dichloro-3',5'-dimethylbenzophenone. These structural features enable it to participate in a range of chemical transformations, making it a versatile building block in organic synthesis.

In recent years, 3,4-Dichloro-3',5'-dimethylbenzophenone has been explored for its potential applications in the development of novel pharmaceuticals and agrochemicals. Its molecular framework allows for modifications that can lead to compounds with enhanced biological activity. For instance, researchers have investigated its role as a precursor in synthesizing kinase inhibitors, which are critical in targeted cancer therapies. The dichloro substituents facilitate nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups that can modulate receptor binding affinity.

One of the most compelling aspects of 3,4-Dichloro-3',5'-dimethylbenzophenone is its utility in photoredox catalysis. Benzophenone derivatives are well-known for their ability to generate reactive oxygen species under irradiation, which can be harnessed for synthetic purposes. The specific substitution pattern in 3,4-Dichloro-3',5'-dimethylbenzophenone enhances its efficiency as a photosensitizer, making it particularly useful in cross-coupling reactions such as Suzuki-Miyaura couplings. These reactions are fundamental in constructing complex molecular architectures, including those found in natural products and drug candidates.

Moreover, the compound has been studied for its potential role in material science applications. Its ability to form stable radicals upon photoexcitation makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The electron-withdrawing nature of the chlorine atoms and the steric hindrance provided by the methyl groups influence its electronic properties, making it an interesting candidate for optimizing charge transport in these devices.

Recent advancements in computational chemistry have also highlighted the significance of 3,4-Dichloro-3',5'-dimethylbenzophenone as a model compound for understanding molecular interactions. High-throughput virtual screening techniques have identified its potential as a scaffold for drug discovery programs targeting various diseases. The compound's ability to interact with biological targets through both hydrophobic and electrostatic interactions has been computationally validated, suggesting its feasibility as a lead compound in medicinal chemistry campaigns.

In industrial settings, 3,4-Dichloro-3',5'-dimethylbenzophenone is valued for its role in producing high-performance polymers. Its incorporation into polymer backbones enhances thermal stability and mechanical strength. The chlorine atoms can participate in polymerization reactions or act as crosslinking agents, leading to materials with tailored properties suitable for aerospace, automotive, and construction industries.

The synthesis of 3,4-Dichloro-3',5'-dimethylbenzophenone itself is an area of active research. Traditional methods involve chlorination and methylation reactions on benzophenone precursors. However, recent studies have explored greener synthetic routes using catalytic methods that minimize waste and improve yields. These innovations align with global efforts to develop sustainable chemical processes that reduce environmental impact.

From a safety perspective, while 3,4-Dichloro-3',5'-dimethylbenzophenone is not classified as a hazardous material under standard regulatory frameworks, proper handling protocols must be followed due to its reactivity. Laboratory workers are advised to use personal protective equipment (PPE) such as gloves and safety goggles when handling this compound to prevent skin and eye contact.

The future prospects of 3,4-Dichloro-3',5'-dimethylbenzophenone are promising, with ongoing research focusing on expanding its utility across multiple domains. As our understanding of molecular interactions deepens through interdisciplinary approaches combining chemistry、biology、and materials science,this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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